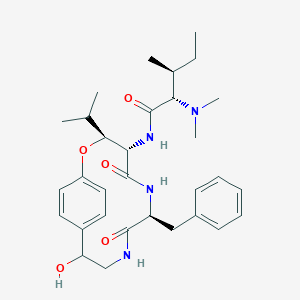
Pandamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pandamine is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. It is a chemical compound that is synthesized in the laboratory using various methods. Pandamine has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
PANDA A Pipeline Toolbox for Analyzing Brain Diffusion Images
: This study discusses a MATLAB toolbox called “Pipeline for Analyzing braiN Diffusion imAges” (PANDA) designed for automated processing of brain diffusion images. PANDA utilizes processing modules from various established packages and can process multiple datasets in parallel, significantly reducing time costs for large datasets. It also features a user-friendly interface (Cui et al., 2013).
PANDA Symposiums : Several papers discuss the Pediatric Anesthesia and NeuroDevelopment Assessment (PANDA) symposiums, focusing on anesthetic neurotoxicity in children and related research in this area (Miller et al., 2012); (Monteleone et al., 2019).
PANDA System in Biomedical Research : A study on the development of a system called pressure-assisted network for droplet accumulation (PANDA) for the formation of uniform 3D microtissues. This system facilitates the creation of tissue-mimicking models in various biomedical research applications (Cho et al., 2020).
Conservation Biology Studies on Pandas : Research focusing on the conservation of the giant panda (Ailuropoda melanoleuca), including telemetry studies and the investigation of the panda's evolutionary history, endangered mechanism, and adaptive evolution. These studies provide valuable insights into conservation biology (Wang et al., 2021); (Wei, 2018).
PANDA in GNSS Data Processing : A study on PANDA (Positioning And Navigation Data Analyst) software, which is a significant tool in GNSS (Global Navigation Satellite System) data processing. It is used for various applications, including orbit determination and real-time GPS satellite orbit and clock determination (Shi et al., 2008).
PANDA Experiment in Particle Physics : The PANDA (antiProton ANnihilation at DArmstadt) experiment, a major project at the FAIR facility in Germany, aims to study interactions between antiprotons and protons or nuclei, contributing to the understanding of the strong interaction and hadron structure (Destefanis, 2013).
Eigenschaften
CAS-Nummer |
10233-81-5 |
|---|---|
Produktname |
Pandamine |
Molekularformel |
C31H44N4O5 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
(2S,3S)-N-[(3S,4S,7S)-7-benzyl-11-hydroxy-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]-2-(dimethylamino)-3-methylpentanamide |
InChI |
InChI=1S/C31H44N4O5/c1-7-20(4)27(35(5)6)31(39)34-26-28(19(2)3)40-23-15-13-22(14-16-23)25(36)18-32-29(37)24(33-30(26)38)17-21-11-9-8-10-12-21/h8-16,19-20,24-28,36H,7,17-18H2,1-6H3,(H,32,37)(H,33,38)(H,34,39)/t20-,24-,25?,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
STKZKAJIJHJDCQ-CVCFRWPJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@@H](OC2=CC=C(C=C2)C(CNC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C |
SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C(CNC(=O)C(NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C(CNC(=O)C(NC1=O)CC3=CC=CC=C3)O)C(C)C)N(C)C |
Synonyme |
2-(Dimethylamino)-N-[11-hydroxy-3-isopropyl-5,8-dioxo-7-benzyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14(1),15-trien-4-yl]-3-methylpentanamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



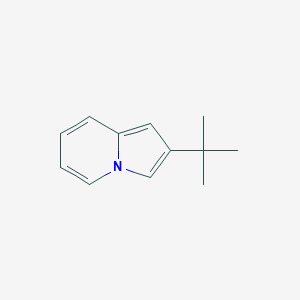
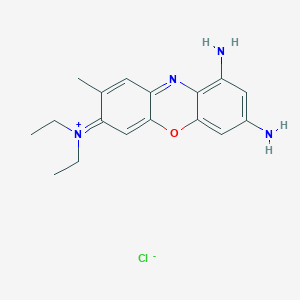
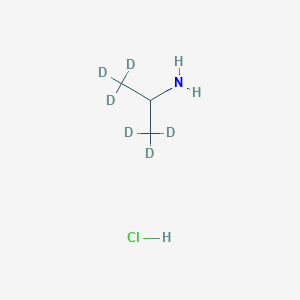
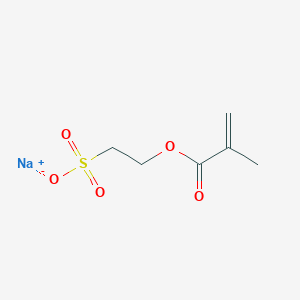

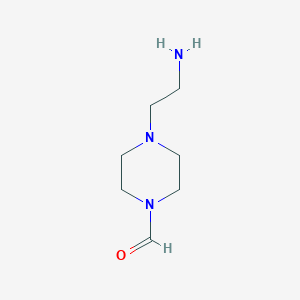


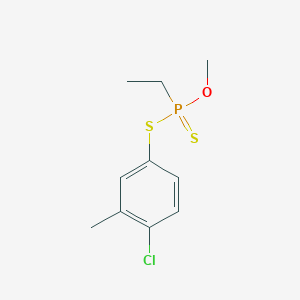
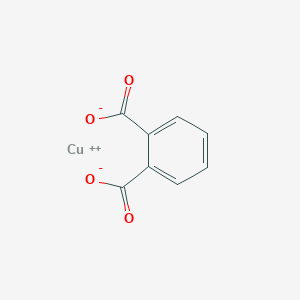
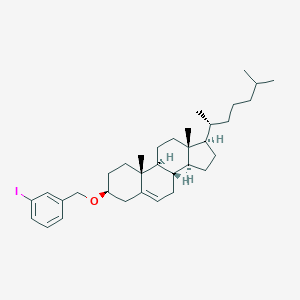
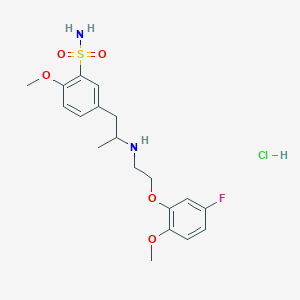
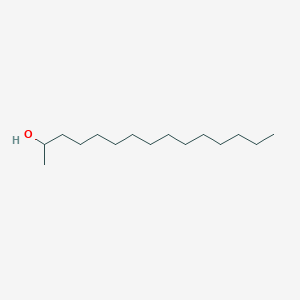
![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)